5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the difluoromethyl group adds unique properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the difluoromethylation of triazole precursors using difluoromethylating agents. This process often requires the use of metal catalysts such as copper or nickel to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, influencing their activity. This interaction can modulate various biochemical pathways, making the compound valuable for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 5-(chloromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid offers unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
5-(difluoromethyl)-1-methyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c1-10-3(4(6)7)2(5(11)12)8-9-10/h4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZYHRQIGZSXQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423028-04-9 | |
Record name | 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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